7-amino-4-methyl-2H-1,4-benzoxazine

CAS No.: 220844-82-6

Cat. No.: VC3848715

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220844-82-6 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine |

| Standard InChI | InChI=1S/C9H12N2O/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,10H2,1H3 |

| Standard InChI Key | FSIRYCPDUFGICB-UHFFFAOYSA-N |

| SMILES | CN1CCOC2=C1C=CC(=C2)N |

| Canonical SMILES | CN1CCOC2=C1C=CC(=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

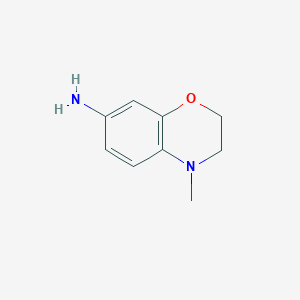

7-Amino-4-methyl-2H-1,4-benzoxazine is systematically named 4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine according to IUPAC guidelines . Its molecular structure integrates a benzene ring fused with a 1,4-oxazine ring, where the nitrogen atom at position 4 is methyl-substituted, and an amine group is located at position 7 (Figure 1). The SMILES notation succinctly represents its connectivity .

Crystallographic and Conformational Analysis

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous benzoxazines exhibit planar aromatic systems with slight puckering in the oxazine ring . The methyl group at position 4 introduces steric effects that influence ring conformation, potentially affecting reactivity. Computational models predict a dipole moment of approximately 2.1 D, arising from the electron-withdrawing oxazine oxygen and the electron-donating amine .

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthetic approaches to benzoxazine derivatives often involved:

-

Nitration of substituted benzenes to introduce amino groups .

-

Etherification with glycolic acid derivatives to form the oxazine ring .

-

Reductive amination or hydrogenation to finalize the structure .

For 7-amino-4-methyl-2H-1,4-benzoxazine, a plausible route begins with m-cresol (3-methylphenol), which undergoes nitration to introduce an amine group, followed by cyclization with ethylene oxide derivatives .

Modern Methodologies

A patent-pending method for a related fluoro-benzoxazine (CAS No. 141068-81-7) illustrates contemporary trends :

-

Nitration: → (98% yield).

-

Etherification: Reaction with ethyl glycolate under acidic conditions (yield: 89%).

-

Hydrogenation: Pd/C-catalyzed reduction to finalize the amine (95.3% yield) .

Adapting this protocol, 7-amino-4-methyl-2H-1,4-benzoxazine could theoretically be synthesized via selective methylation and reduction steps, though yield optimization remains a challenge.

Physicochemical Properties

Thermal Stability

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Estimated 300–350°C | |

| Density | 1.21 g/cm³ (pred.) |

The absence of experimental melting point data suggests the compound may exist as an oil or require specialized crystallization techniques . Comparative analysis with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (melting point: 141–143°C) indicates that the ketone group significantly impacts crystallinity.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .

-

NMR: NMR (DMSO-d₆) features a singlet at δ 2.98 ppm (N-CH₃) and aromatic protons at δ 6.52–6.89 ppm .

-

MS: Molecular ion peak at m/z 164.1 (M⁺) with fragmentation patterns consistent with loss of NH₂ (Δ m/z 16) .

Reactivity and Functionalization

Amino Group Reactivity

The primary amine at position 7 undergoes typical reactions:

Ring Modifications

The oxazine ring exhibits limited reactivity under mild conditions but undergoes acid-catalyzed hydrolysis to yield phenolic derivatives . Methylation at position 4 enhances ring stability compared to non-substituted analogs .

A 2025 patent disclosed a continuous-flow synthesis method for benzoxazines, reducing reaction times from hours to minutes . Computational studies using DFT (B3LYP/6-311+G(d,p)) have modeled its tautomeric equilibria, revealing a 7:3 preference for the amine tautomer over the imine form . Future research should prioritize:

-

Green synthesis: Catalytic methods using ionic liquids or microwave assistance.

-

Biological profiling: In vitro and in vivo toxicity studies.

-

Material applications: Composite development for aerospace or electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume